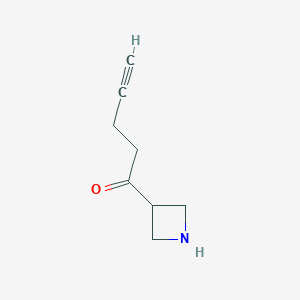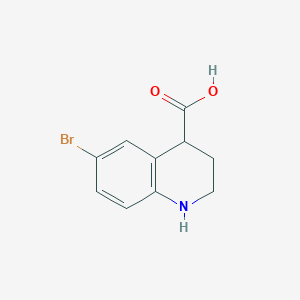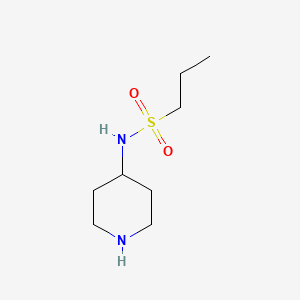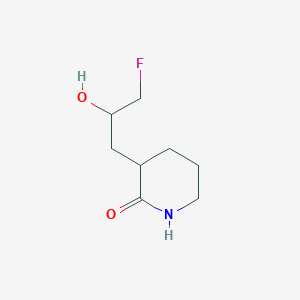
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane typically involves the reaction of 3-chloro-2,2-dimethylpropyl alcohol with an appropriate oxolane precursor under acidic or basic conditions. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloro group can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxy-2,2-dimethylpropyl)-5-methyloxolane and 2-(3-amino-2,2-dimethylpropyl)-5-methyloxolane.
Oxidation Reactions: Products include oxolane derivatives with ketone or carboxylic acid functional groups.
Reduction Reactions: The major product is 2-(3-methyl-2,2-dimethylpropyl)-5-methyloxolane.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chloro group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the modulation of biological pathways or the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2,2-dimethylpropyl alcohol: A precursor in the synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane.
2,2-Dimethyl-3-chloropropane: A structurally related compound with similar reactivity.
5-Methyloxolane: The oxolane ring without the chloro-substituted dimethylpropyl group.
Uniqueness
This compound is unique due to the presence of both the chloro-substituted dimethylpropyl group and the oxolane ring, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H19ClO |
|---|---|
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
2-(3-chloro-2,2-dimethylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C10H19ClO/c1-8-4-5-9(12-8)6-10(2,3)7-11/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
VRQAACFXZUONMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(O1)CC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)


![Methyl [(2-ethylbutyl)amino]acetate](/img/structure/B13194547.png)


![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)

